4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves a straightforward condensation methodology with acid catalyst approaches. The reaction between sulphapyridine and 9-anthracene carboxaldehyde forms the Schiff base ligand . The reaction is typically carried out in an ethanolic medium, and the resulting product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction will produce the corresponding amine.
Scientific Research Applications
4-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-{[(ANTHRACEN-9-YL)METHYL]AMINO}BENZOIC ACID: This compound is similar in structure and also exhibits fluorescent properties and biological activities.
5-[(ANTHRACEN-9-YLMETHYL)AMINO]ISOPHTHALIC ACID: Another similar compound with applications in sensing and biological research.
Uniqueness
4-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structure, which allows it to form stable metal complexes with enhanced biological activities. Its combination of anthracene and pyridine moieties provides unique electronic properties that are beneficial in various applications, including catalysis and medicinal chemistry .
Properties
Molecular Formula |
C26H19N3O2S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-(anthracen-9-ylmethylideneamino)-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H19N3O2S/c30-32(31,29-26-11-5-6-16-27-26)22-14-12-21(13-15-22)28-18-25-23-9-3-1-7-19(23)17-20-8-2-4-10-24(20)25/h1-18H,(H,27,29) |
InChI Key |
DIXNQUQGZAAUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5 |
Origin of Product |
United States |
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